molecular formula C12H14N4OS B7119851 N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide

N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide

Cat. No.: B7119851
M. Wt: 262.33 g/mol
InChI Key: OLMCHCOAEWEMTL-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide is a heterocyclic compound that contains both thiazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, which contains both nitrogen and sulfur atoms, imparts unique chemical properties to the compound.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-7(2)10-9(4-13-6-14-10)11(17)16-12-15-8(3)5-18-12/h4-7H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMCHCOAEWEMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN=CN=C2C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide typically involves the formation of the thiazole and pyrimidine rings followed by their coupling. One common method involves the reaction of 4-methylthiazole with an appropriate pyrimidine derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups attached to the thiazole or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings .

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The pyrimidine ring can also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methyl-1,3-thiazol-2-yl)-4-propan-2-ylpyrimidine-5-carboxamide is unique due to the specific combination of thiazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

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